molecular formula C10H11F2N5O B10948123 1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10948123
M. Wt: 255.22 g/mol
InChI Key: MFJAYUCQAXGHAQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate can be synthesized from propargyl alcohol through several reaction steps, including oxidation, esterification, addition, methylation, and hydrolysis .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. The process may include the use of specific catalysts and solvents to facilitate the reactions and ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to target proteins, while the pyrazole rings contribute to its overall stability and activity. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique properties such as enhanced metabolic stability and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11F2N5O

Molecular Weight

255.22 g/mol

IUPAC Name

2-(difluoromethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C10H11F2N5O/c1-16-7(2-4-14-16)6-13-9(18)8-3-5-15-17(8)10(11)12/h2-5,10H,6H2,1H3,(H,13,18)

InChI Key

MFJAYUCQAXGHAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=CC=NN2C(F)F

Origin of Product

United States

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